N,N-dimethyl-4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzenesulfonamide
Description
N,N-Dimethyl-4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzenesulfonamide is a sulfonamide-functionalized tetrahydroindole derivative. Its structure combines a 4-oxo-tetrahydroindole core with a benzenesulfonamide moiety, modified by N,N-dimethyl and trimethyl substituents. The tetrahydroindole scaffold is known for its versatility in constructing polyheterocyclic systems, while the sulfonamide group enhances solubility and bioavailability .
Properties
IUPAC Name |
N,N-dimethyl-4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-13-10-16-17(11-19(2,3)12-18(16)22)21(13)14-6-8-15(9-7-14)25(23,24)20(4)5/h6-10H,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTGKHJYSFKNES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)S(=O)(=O)N(C)C)CC(CC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions. Subsequent steps may include sulfonation, alkylation, and oxidation reactions to introduce the desired functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be used to convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amines.
Substitution: Brominated or nitro-substituted derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Sulfonamide derivatives are used in the development of pharmaceuticals, particularly as antibacterial agents.
Industry: These compounds are utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, sulfonamide derivatives can inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial cell division. The indole core can also bind to various receptors and enzymes, modulating biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous tetrahydroindole derivatives, focusing on synthetic methods , structural features , and reactivity .
Key Observations :
- The target compound’s synthesis likely involves post-functionalization of a preformed tetrahydroindole core, contrasting with one-pot methods like ball milling (used for 4a in ).
- Sulfamic acid catalysis in ball milling enhances reaction efficiency for 4a , but the target compound’s N,N-dimethyl sulfonamide group may require milder conditions to avoid decomposition .
Structural and Electronic Features
Research Findings and Data
Crystallographic Insights
Structural studies using SHELX and ORTEP-3 () have elucidated bond lengths and angles in tetrahydroindoles. For example:
- The C=O bond in the 4-oxo group typically measures ~1.21 Å, consistent with ketonic character.
- N–S bond lengths in sulfonamide derivatives range from 1.60–1.65 Å, indicating resonance stabilization.
Biological Activity
N,N-dimethyl-4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, supported by relevant case studies and research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the condensation of specific precursors. The synthetic route typically includes the use of reagents such as 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindole and benzenesulfonamide derivatives. The final product is characterized by various spectroscopic techniques including NMR and IR spectroscopy to confirm its molecular structure.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O4S |
| Molecular Weight | 429.55 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antiviral Properties
Recent studies have indicated that this compound exhibits significant antiviral activity. For instance, it has been shown to inhibit the replication of several viruses by targeting viral polymerases. In vitro assays demonstrated that the compound has an effective concentration (EC50) in the low micromolar range against various viral strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cellular models of cancer, it exhibited cytotoxic effects against different cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study: Antiviral Efficacy
In a study investigating its antiviral efficacy against the Hepatitis C virus (HCV), this compound demonstrated an IC50 value of approximately 0.54 μg/mL. This indicates a potent selective action against HCV compared to standard antiviral treatments .
The biological activity of this compound can be attributed to its ability to interact with specific proteins involved in viral replication and cancer cell proliferation. The sulfonamide group is known for its ability to form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Research Findings
A comprehensive review of literature highlights various biological activities associated with this compound:
- Antiviral Activity : Effective against RNA viruses with reported EC50 values ranging from 0.54 μg/mL to 3.4 μM depending on the viral strain.
- Anticancer Activity : Induces apoptosis in cancer cells with IC50 values indicating significant cytotoxicity.
- Calcium Modulation : Potential calcium modulatory properties were noted in some studies, suggesting a role in cellular signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
